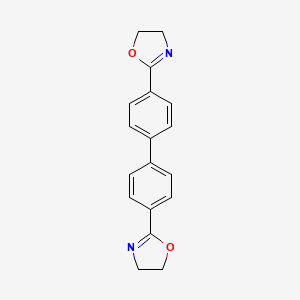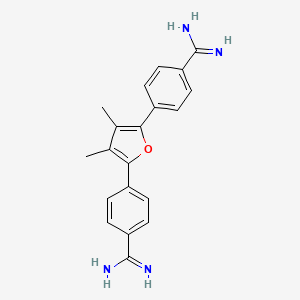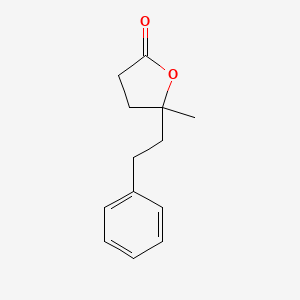
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenethyl-substituted ketone with a methyl-substituted aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would likely involve large-scale batch or continuous flow processes. The choice of catalyst, reaction vessel, and purification methods would be crucial to ensure the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
5-Methyl-5-phenethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers or resins.
作用機序
The mechanism of action of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
5-Methyl-2-furanone: A simpler furan derivative with similar reactivity.
5-Phenethyl-2-furanone: Another furan derivative with a phenethyl group.
Dihydrofuran: The parent compound without additional substituents.
Uniqueness
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is unique due to the presence of both methyl and phenethyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups in a dihydrofuran ring can lead to unique properties not found in simpler analogs.
特性
CAS番号 |
93963-08-7 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
5-methyl-5-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(10-8-12(14)15-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChIキー |
SCGRANQORLMPFQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)O1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



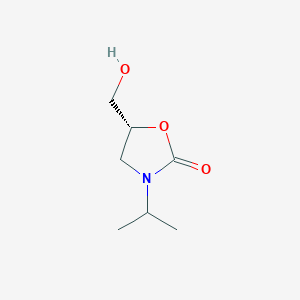
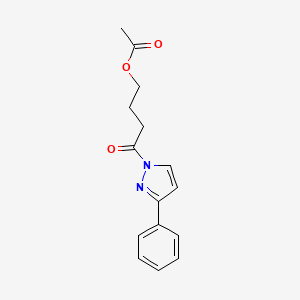
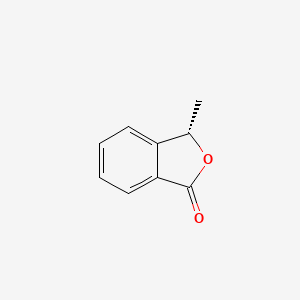
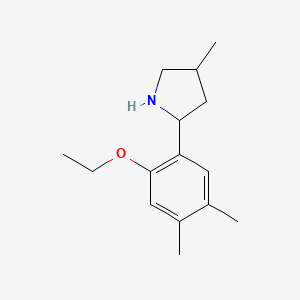



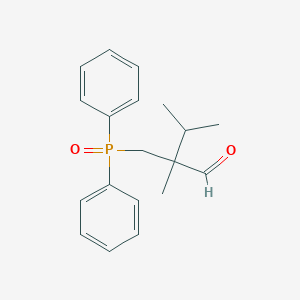
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
